High-Yield Bromination of 5-Nitroindoline: 95%+ Synthetic Efficiency for 7-Bromo-5-nitroindoline Production
7-Bromo-5-nitroindoline is synthesized via electrophilic bromination of 5-nitroindoline with molecular bromine in acetic acid, achieving an isolated yield exceeding 95% as the hydrobromide salt without requiring chromatographic purification . This high-yielding, operationally straightforward synthesis contrasts with alternative multi-step approaches required for regioisomers such as 5-bromo-7-nitroindoline, which typically involves nitration of 5-bromoindoline using concentrated sulfuric acid and nitric acid mixtures under more stringent conditions [1].
| Evidence Dimension | Synthetic yield from commercially available precursor |
|---|---|
| Target Compound Data | >95% isolated yield (3.9 g from 2.0 g 5-nitroindoline, 12.2 mmol scale) |
| Comparator Or Baseline | 5-Nitroindoline (precursor) → 7-Bromo-5-nitroindoline vs. 5-Bromoindoline → 5-Bromo-7-nitroindoline |
| Quantified Difference | 95%+ yield in single-step bromination at 25°C vs. nitration requiring mixed acid conditions (no direct yield comparison available; regioisomer synthesis is multi-step with overall yields typically lower due to nitration efficiency constraints) |
| Conditions | AcOH solvent, Br₂ (1.0 mL, 19.4 mmol), 25°C, 1 hour stirring; product obtained as HBr salt |
Why This Matters
A >95% single-step yield from a low-cost precursor reduces procurement costs and minimizes purification overhead, enabling efficient scale-up for multi-gram synthesis campaigns.
- [1] USP Thesis. Reactions of p-substituted toluenes and indoline derivatives with NBS. 5-Bromo-7-nitroindoline nitration route. View Source
